N-methyl-N-(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-3-yl)cyclopropanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-methyl-N-(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-3-yl)cyclopropanesulfonamide” is a compound that has been mentioned in the context of various research studies . It is a derivative of pyrrolo[2,3-d]pyrimidine, a heterocyclic compound that has shown diverse biological activities .
Synthesis Analysis
The synthesis of pyrrolo[2,3-d]pyrimidine derivatives has been reported in several studies . For instance, one study described the design and synthesis of 25 novel pyrrolo[2,3-d]pyrimidine derivatives based on molecular diversity . Another study reported the synthesis of a series of 2,4,6-trisubstituted pyrimidines by reacting chalcone with guanidine hydrochloride .Molecular Structure Analysis
The molecular structure of “N-methyl-N-(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-3-yl)cyclopropanesulfonamide” can be inferred from its name and the general structure of pyrrolo[2,3-d]pyrimidine derivatives . The compound contains a pyrrolo[2,3-d]pyrimidine core, which is a six-membered heterocyclic ring containing two nitrogen atoms .科学研究应用
Protein Kinase Inhibition
This compound is known to have significant effects on protein kinases . Protein kinases are enzymes that catalyze the phosphorylation of specific residues in proteins, and inappropriate kinase activity has been implicated in many diseases, including cancer, allergies, asthma, and other respiratory diseases, autoimmune diseases, and inflammatory diseases .
JAK Inhibitor
The compound has been identified as a JAK1 selective inhibitor . The JAK family of cellular protein tyrosine kinases (JAK-1, JAK-2, JAK-3, and Tyk-2) play a central role in cytokine signaling . Inappropriate JAK activity can lead to a variety of biological cellular responses relating to cell growth, cell differentiation, survival, apoptosis, mitogenesis, cell cycle control, and cell mobility implicated in the aforementioned and related diseases .
Treatment of Autoimmune Diseases
The compound has been nominated as a clinical candidate for the treatment of JAK1-mediated autoimmune diseases . Autoimmune diseases are conditions where the immune system mistakenly attacks the body’s own cells.
PKB Inhibition
The compound has been found to be a potent inhibitor of PKB (Protein Kinase B) . PKB, also known as Akt, plays a key role in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription, and cell migration.
Synthesis Process Improvement
The compound is part of an improved process for preparing 7H-pyrrolo [2,3-d]pyrimidine compounds . This process is composed of at least 10 synthetic steps including 7 isolations .
Veterinary Applications
The compound, along with its intermediates and veterinary acceptable salts, are part of an improved process for preparing 7H-pyrrolo [2,3-d]pyrimidine compounds . This suggests potential applications in veterinary medicine.
未来方向
The future directions for research on “N-methyl-N-(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-3-yl)cyclopropanesulfonamide” and related compounds could include further exploration of their biological activities, development of more efficient synthesis methods, and investigation of their potential applications in medicine .
作用机制
Target of Action
The primary target of this compound is the Janus kinase 1 (JAK1) . JAK1 is a type of protein tyrosine kinase that plays a crucial role in the signaling pathways of various cytokines and growth factors .
Mode of Action
The compound acts as a selective inhibitor of JAK1 . It binds to the kinase domain of JAK1, preventing it from phosphorylating and activating downstream signaling proteins . This results in the inhibition of JAK1-mediated signaling pathways .
Biochemical Pathways
The inhibition of JAK1 affects several biochemical pathways. JAK1 is involved in the signaling pathways of many cytokines, including those that regulate immune responses and inflammation . By inhibiting JAK1, the compound can modulate these pathways and potentially reduce inflammatory responses .
Pharmacokinetics
The compound has been optimized for in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) properties . It has been tested for pharmacokinetic properties in mouse and rat in vivo studies, showing desired efficacies . .
Result of Action
The inhibition of JAK1 by the compound can lead to a reduction in the signaling of cytokines that are involved in inflammation and immune responses . This can result in a decrease in inflammatory responses, which could be beneficial in the treatment of diseases characterized by excessive inflammation .
属性
IUPAC Name |
N-methyl-N-[1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl]cyclopropanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O2S/c1-19(23(21,22)12-4-5-12)11-3-2-8-20(9-11)15-13-6-7-16-14(13)17-10-18-15/h6-7,10-12H,2-5,8-9H2,1H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNFRFESSRUQFJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCN(C1)C2=NC=NC3=C2C=CN3)S(=O)(=O)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-3-yl)cyclopropanesulfonamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。